molecular formula C18H19NO4 B5633762 2-(4-ethoxyphenyl)-6,7-dimethoxy-1-isoindolinone

2-(4-ethoxyphenyl)-6,7-dimethoxy-1-isoindolinone

Cat. No. B5633762
M. Wt: 313.3 g/mol
InChI Key: BGQCOEWNUVQLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-ethoxyphenyl)-6,7-dimethoxy-1-isoindolinone” is a complex organic molecule. It contains an isoindolinone group, which is a type of lactam or cyclic amide. Lactams are common in many biologically active compounds. The molecule also contains ethoxy and methoxy groups, which are ethers, attached to a phenyl group (a variant of a benzene ring). Ethers are often used as linkers in organic compounds because of their stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be a solid at room temperature, given the presence of the isoindolinone ring. Its solubility would depend on the specific arrangement of the ether and carbonyl groups .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of new isoindolinone derivatives is an active area of research, given their presence in various bioactive compounds. Future research could involve studying the biological activity of this compound, or using it as a building block to synthesize other complex molecules .

properties

IUPAC Name

2-(4-ethoxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-4-23-14-8-6-13(7-9-14)19-11-12-5-10-15(21-2)17(22-3)16(12)18(19)20/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCOEWNUVQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one

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